molecular formula C8H13N3O3 B15253595 5-Amino-1-ethyl-3-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-ethyl-3-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15253595
M. Wt: 199.21 g/mol
InChI Key: CIYQRRRFIFWTQR-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-3-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Ethyl acetoacetate, urea, and formaldehyde.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the amino group or the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-ethyl-3-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the methoxymethyl group.

    5-Amino-1-ethyl-3-(hydroxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Has a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

The presence of the methoxymethyl group in 5-Amino-1-ethyl-3-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may confer unique chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-1-ethyl-3-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-3-10-4-6(9)7(12)11(5-14-2)8(10)13/h4H,3,5,9H2,1-2H3

InChI Key

CIYQRRRFIFWTQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)COC)N

Origin of Product

United States

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